1,2-Diphenylethane-1-sulfonamide
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Overview
Description
1,2-Diphenylethane-1-sulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative characterized by the presence of a sulfonamide group (-SO2NH2) attached to a 1,2-diphenylethane backbone.
Scientific Research Applications
1,2-Diphenylethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
Target of Action
The primary target of 1,2-Diphenylethane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the enzyme’s active site, this compound prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity and disrupting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA . By disrupting folic acid synthesis, this compound indirectly inhibits DNA synthesis, leading to the cessation of bacterial growth .
Pharmacokinetics
It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid and, consequently, DNA, this compound prevents bacteria from replicating . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption of this compound and its interaction with its target . .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylethane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a single aromatic ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used as an antimicrobial agent.
Sulfamethazine: A sulfonamide with a methyl group, used in veterinary medicine
Uniqueness
1,2-Diphenylethane-1-sulfonamide is unique due to its 1,2-diphenylethane backbone, which provides distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2-diphenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFQZWWNSUAROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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